![molecular formula C21H17ClFN7O B2426254 (2-chlorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920367-31-3](/img/structure/B2426254.png)
(2-chlorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2-chlorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule that contains several functional groups and rings, including a phenyl ring, a triazolopyrimidine ring, and a piperazine ring . It is part of a class of compounds that have been found to have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various reagents. For instance, the synthesis of related triazole derivatives has been reported to involve the reaction of alkynes, TMSN3, and ethers by copper catalysis . The target products were obtained in high yield (86%) at 80°C using tert-butanol peroxide as an oxidant and ether as a solvent and reactant .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied, depending on the specific conditions and reagents used. For instance, the reaction of related compounds with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and with o-phenylenediamine derivatives has been reported to afford the corresponding bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives .Wissenschaftliche Forschungsanwendungen
1. Antagonist Activity
- Some derivatives of this compound have shown potent 5-HT2 antagonist activity. This activity was greater than ritanserin, a known antagonist, indicating the compound's potential in neuropharmacology (Watanabe et al., 1992).
2. Antimicrobial Activities
- Novel derivatives have been synthesized and screened for antimicrobial activities. Some of these compounds exhibited good or moderate activities against test microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).
3. Anticancer and Antituberculosis Studies
- Certain derivatives have shown significant anticancer and antituberculosis activities in vitro, particularly against human breast cancer cell lines and Mycobacterium tuberculosis (Mallikarjuna et al., 2014).
4. Synthesis and Structural Characterization
- The compound has been used in the synthesis of various heterocyclic compounds, with studies focusing on their structural characterization. This is important for understanding the compound's properties and potential applications in medicinal chemistry (Kariuki et al., 2021).
5. Antiviral Activities
- Some derivatives have been evaluated for their activity against HIV strains, showing selective inhibition of HIV-2, which is valuable for the development of new antiviral therapies (Ashok et al., 2015).
6. Antihypertensive Potential
- Studies have also been conducted on derivatives for their antihypertensive activity. Some of these compounds showed promising results, indicating potential applications in cardiovascular medicine (Bayomi et al., 1999).
Wirkmechanismus
The mechanism of action of this compound is likely to be related to its ability to interact with various biological targets. For instance, related pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been found to inhibit CDK2, a protein kinase that is an appealing target for cancer treatment .
Zukünftige Richtungen
The future research directions for this compound could include further exploration of its biological activities and potential therapeutic applications. For instance, related compounds have shown promise as potential anti-cancer agents . Further studies could also explore the synthesis of new derivatives and analogs of this compound, as well as detailed investigations of its mechanism of action .
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN7O/c22-17-7-2-1-6-16(17)21(31)29-10-8-28(9-11-29)19-18-20(25-13-24-19)30(27-26-18)15-5-3-4-14(23)12-15/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEYRSVLTDPYFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Fluoro-3-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2426172.png)
![1-(3-chloro-4-fluorophenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2426173.png)
![6-chloro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2426174.png)
![N'-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-N,N-dipropylbutanediamide](/img/structure/B2426175.png)
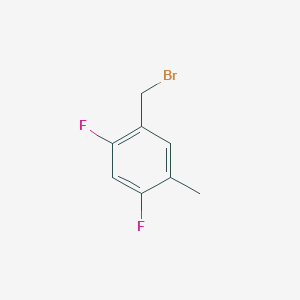
![4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B2426179.png)
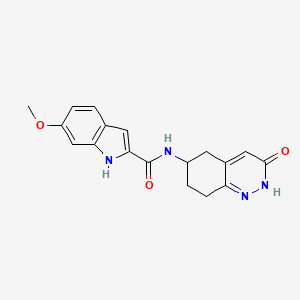
![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid;hydrochloride](/img/structure/B2426182.png)
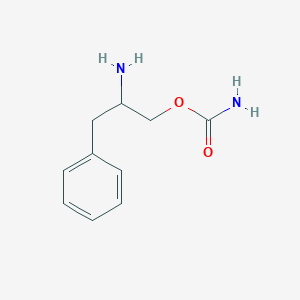
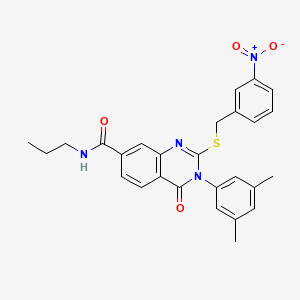
![N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2426188.png)
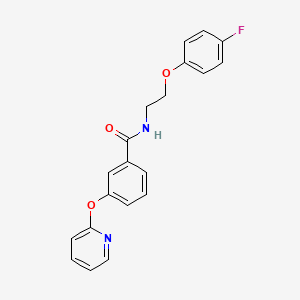
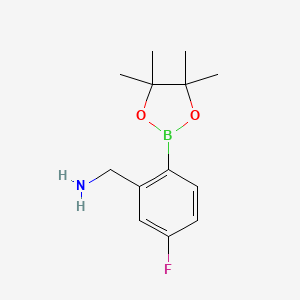
![4-Fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B2426192.png)